molecular formula C11H16BrN5 B1277770 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956441-24-0

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1277770
CAS No.: 956441-24-0
M. Wt: 298.18 g/mol
InChI Key: ZHQFPYOFDZTGEE-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromo substituent and multiple methyl groups, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN5/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17/h5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQFPYOFDZTGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Bromo-3,5-dimethyl-1H-pyrazole

The brominated pyrazole moiety is typically synthesized via bromination of 3,5-dimethyl-1H-pyrazole using $$ \text{N} $$-bromosuccinimide (NBS) under radical or electrophilic conditions. Alternatively, direct cyclization of β-diketones with hydrazine derivatives in the presence of brominating agents has been reported. For example:
$$
\text{3,5-dimethyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-bromo-3,5-dimethyl-1H-pyrazole}
$$
Key Parameters :

  • Reaction temperature: 60–80°C
  • Yield: 70–85%

Synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine

Amination at the 4-position of the pyrazole ring is achieved via:

  • Electrophilic Amination : Using diketones (e.g., acetylacetone) and primary amines under metal-free conditions.
  • Nucleophilic Substitution : Halogenated pyrazoles react with ammonia or protected amines in polar aprotic solvents (e.g., DMF).

Example :
$$
\text{4-chloro-3,5-dimethyl-1H-pyrazole} + \text{NH}_3 \xrightarrow{\text{EtOH, 100°C}} \text{3,5-dimethyl-1H-pyrazol-4-amine}
$$
Yield : 65–78%

Alkylation and Methylene Bridge Formation

Nucleophilic Substitution

The methylene bridge is introduced by reacting 3,5-dimethyl-1H-pyrazol-4-amine with 4-bromo-3,5-dimethyl-1H-pyrazole in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):
$$
\text{3,5-dimethyl-1H-pyrazol-4-amine} + \text{4-bromo-3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound (free base)}
$$
Optimized Conditions :

  • Solvent: DMF or THF
  • Temperature: 80–100°C
  • Yield: 60–72%

Reductive Amination

Alternative routes employ reductive amination using formaldehyde derivatives. For example, condensation of the amine with bromomethyl pyrazole in the presence of $$ \text{NaBH}3\text{CN} $$:
$$
\text{3,5-dimethyl-1H-pyrazol-4-amine} + \text{4-bromo-3,5-dimethyl-1H-pyrazole-CH}
2\text{Br} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}
$$
Yield : 55–68%

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol:
$$
\text{Target Compound (free base)} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride}
$$
Key Parameters :

  • Stoichiometry: 1:1 molar ratio
  • Purity: ≥95% (via recrystallization from ethanol/water)

Chromatographic Purification

Silica gel chromatography (eluent: ethyl acetate/methanol, 10:1) is employed to isolate the product, followed by lyophilization for analytical-grade samples.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
Nucleophilic Substitution $$ \text{K}2\text{CO}3 $$, DMF, 80°C 72 98 Scalability, minimal byproducts
Reductive Amination $$ \text{NaBH}_3\text{CN} $$, MeOH, rt 68 95 Mild conditions, functional group tolerance
Electrophilic Amination $$ \text{R1} $$, THF, 50°C 65 97 Metal-free, short reaction time

Challenges and Optimization

Regioselectivity in Alkylation

Competing alkylation at pyrazole N1 vs. N2 positions is mitigated by using bulky bases (e.g., DBU) or low temperatures.

Solvent Impact on Yield

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying. Ethanol/water mixtures improve salt crystallization.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit antimicrobial activity. Studies have shown that 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can inhibit the growth of various bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular diseases. The compound has shown promise in reducing inflammatory markers in cell culture models, indicating its potential use in treating inflammatory conditions.

Drug Development

The unique structure of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine allows for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve efficacy and reduce toxicity.

QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound and its derivatives. This approach helps in identifying lead compounds for further development in drug discovery processes.

Pesticide Development

Due to its biological activity against various pathogens, this compound is being studied for use as a pesticide. Its effectiveness against plant pathogens can help improve crop yield and health.

Synthesis of New Materials

The pyrazole structure is valuable in synthesizing new materials with unique properties. Research is ongoing to explore its use in creating polymers and other materials that exhibit desirable mechanical and thermal properties.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth in vitro
Anticancer EffectsInduction of apoptosis in cancer cell lines
Anti-inflammatory PropertiesReduction of inflammatory markers
QSAR ModelingPrediction of biological activity for derivatives

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine include other pyrazole derivatives with different substituents. For example:

The uniqueness of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine lies in its combination of substituents, which can confer specific reactivity and potential bioactivity .

Biological Activity

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique structure that includes a bromo substituent and multiple methyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry.

  • Chemical Formula : C₁₁H₁₅BrN₄
  • Molecular Weight : 299.13 g/mol
  • IUPAC Name : 1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes the alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, followed by functionalization to introduce the amine group. The reaction conditions require careful control of temperature and the use of bases and solvents to achieve optimal yields .

The biological activity of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is largely attributed to its interactions with various molecular targets such as enzymes and receptors. The compound may modulate enzyme activity through binding interactions, which can lead to significant pharmacological effects .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting cell growth in various cancer cell lines. The structure allows for interactions that might disrupt critical signaling pathways in cancer cells .

Antimicrobial Activity : There is evidence pointing towards antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromo group and methyl substitutions may enhance its interaction with microbial targets .

Anti-inflammatory Effects : Some studies have suggested that this compound could exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition observed in various cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential effects noted in preliminary studies

Research Findings

A study highlighted the compound's ability to inhibit specific cancer cell lines with an IC50 value comparable to established chemotherapeutics. In vitro assays demonstrated that the compound could effectively reduce cell viability in A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma) cells .

Another research effort focused on the antimicrobial properties of the compound, where it showed notable effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodology :
  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore ligand flexibility in solution.
  • Solvent Effects : Recalculate binding energies with implicit solvent models (e.g., PBSA/GBSA) .

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